2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
The compound “2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide” is a derivative of thieno[2,3-d]pyrimidine . It is a part of a series of compounds designed and synthesized as anti-PI3K agents . This compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of this compound involves the design of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives . The process includes the nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol (1:1) and TEA as a base .Molecular Structure Analysis
The molecular formula of this compound is C20H15N3O2S2. The molecular weight is 393.48. The compound has a complex structure with multiple rings, including a thieno[2,3-d]pyrimidine core .Physical and Chemical Properties Analysis
The compound has a molecular weight of 408.5 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .Scientific Research Applications
Molecular Structure and Conformation Analysis
Research on compounds structurally similar to 2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide focuses on their crystal structures, revealing insights into their molecular conformations and potential interactions. For example, studies on related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides highlighted folded conformations and intramolecular hydrogen bonding, suggesting a framework for understanding the structural aspects of such compounds (Subasri et al., 2016); (Subasri et al., 2017).
Antifolate Activity and Antitumor Potential
The antifolate activity of similar thieno[2,3-d]pyrimidine derivatives has been extensively studied, demonstrating their potential as thymidylate synthase inhibitors and antitumor agents. These compounds were investigated for their ability to inhibit human thymidylate synthase, showing promise for antitumor applications (Gangjee et al., 1996); (Gangjee et al., 2008).
Antimicrobial and Anticancer Activities
Novel thieno[3,2-d]pyrimidine derivatives have been synthesized, showing potent anticancer activity against various human cancer cell lines, demonstrating the therapeutic potential of these compounds in oncology (Hafez & El-Gazzar, 2017).
Quantum Chemical Analysis and Drug Potential
Quantum chemical studies on related compounds provide insight into their molecular structure, drug-likeness, and potential as antiviral agents against SARS-CoV-2. This analysis includes NBO analysis, vibrational spectroscopy, and molecular docking studies, highlighting the comprehensive approach to evaluating these compounds' pharmaceutical potential (Mary et al., 2020).
Synthesis and Chemical Reactivity
Research also focuses on the synthesis and reactivity of thieno[2,3-d]pyrimidines, exploring efficient routes for creating these compounds and their derivatives. This includes investigating their oxidation reactivity and exploring novel synthesis methods to enhance their antimicrobial properties (Pailloux et al., 2007); (Savchenko et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c29-21(26-14-19-12-7-13-31-19)16-33-25-27-23-22(20(15-32-23)17-8-3-1-4-9-17)24(30)28(25)18-10-5-2-6-11-18/h1-6,8-11,15,19H,7,12-14,16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBQHNSIAIMIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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